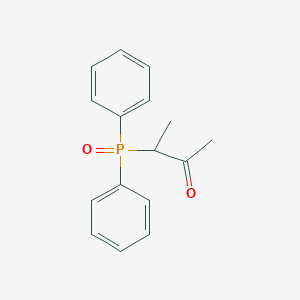
3-(Diphenylphosphoryl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a phosphoryl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)butan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method includes the reductive arylation of electron-deficient olefins using titanium trichloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted butanones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Diphenylphosphoryl)butan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as an extractant for actinides and lanthanides
作用機序
The mechanism of action of 3-(Diphenylphosphoryl)butan-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to form such complexes makes it useful in extraction processes and as a catalyst in organic reactions .
類似化合物との比較
Similar Compounds
Butan-2-one: A simpler ketone without the phosphoryl group.
Diphenylphosphine oxide: Lacks the butanone backbone but contains the phosphoryl group.
Uniqueness
3-(Diphenylphosphoryl)butan-2-one is unique due to the combination of the butanone backbone and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, extraction, and catalysis .
特性
CAS番号 |
71893-27-1 |
|---|---|
分子式 |
C16H17O2P |
分子量 |
272.28 g/mol |
IUPAC名 |
3-diphenylphosphorylbutan-2-one |
InChI |
InChI=1S/C16H17O2P/c1-13(17)14(2)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
InChIキー |
HYJPOBPSILDXIH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



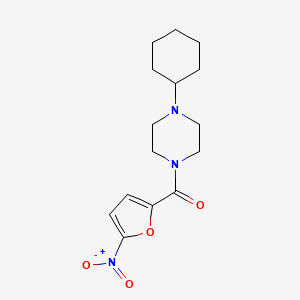
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
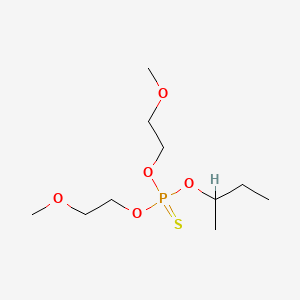
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
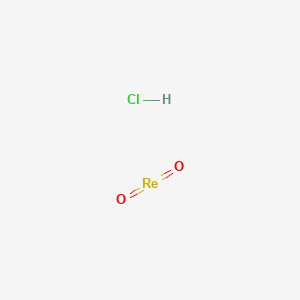
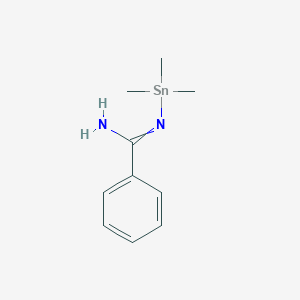

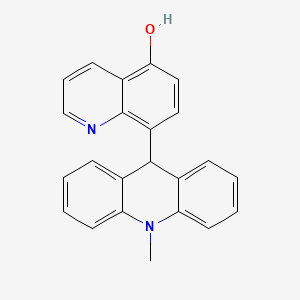

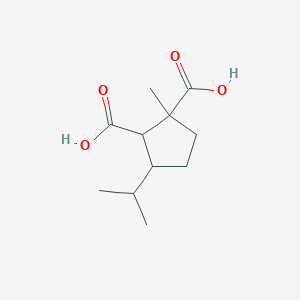
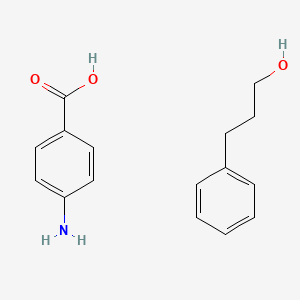
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
